(1R,5S)-bicyclo[3.2.0]heptane-3-carbaldehyde

Conformational analysis Scaffold design Entropic pre-organization

(1R,5S)-Bicyclo[3.2.0]heptane-3-carbaldehyde (CAS 2418596-87-7) is a chiral, saturated bicyclic aldehyde with molecular formula C₈H₁₂O (MW 124.18). It features a fused cyclopentane–cyclobutane ring system bearing an aldehyde substituent at the C3 bridge position with defined (1R,5S) absolute stereochemistry at the ring junction.

Molecular Formula C8H12O
Molecular Weight 124.183
CAS No. 2418596-87-7
Cat. No. B2561419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,5S)-bicyclo[3.2.0]heptane-3-carbaldehyde
CAS2418596-87-7
Molecular FormulaC8H12O
Molecular Weight124.183
Structural Identifiers
SMILESC1CC2C1CC(C2)C=O
InChIInChI=1S/C8H12O/c9-5-6-3-7-1-2-8(7)4-6/h5-8H,1-4H2/t6?,7-,8+
InChIKeyNCNZWKBGYDKGCT-IEESLHIDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R,5S)-Bicyclo[3.2.0]heptane-3-carbaldehyde (CAS 2418596-87-7): Procurement-Relevant Structural and Stereochemical Profile


(1R,5S)-Bicyclo[3.2.0]heptane-3-carbaldehyde (CAS 2418596-87-7) is a chiral, saturated bicyclic aldehyde with molecular formula C₈H₁₂O (MW 124.18) . It features a fused cyclopentane–cyclobutane ring system bearing an aldehyde substituent at the C3 bridge position with defined (1R,5S) absolute stereochemistry at the ring junction . The bicyclo[3.2.0]heptane scaffold is recognized as a conformationally constrained core structure with an intrinsic preference for a boat-like conformation that is largely unaffected by substitution patterns, making it a valuable rigid scaffold in medicinal chemistry and fragment-based drug design [1]. The (1R,5S) stereochemical configuration distinguishes this compound from its enantiomer (1S,5R)-bicyclo[3.2.0]heptane-3-carbaldehyde and from diastereomeric or racemic mixtures, with potentially profound implications for chiral recognition in biological target engagement [2].

Why Generic Substitution of (1R,5S)-Bicyclo[3.2.0]heptane-3-carbaldehyde with Close Analogs Carries Scientific Risk


The bicyclo[3.2.0]heptane scaffold presents multiple vectors of non-interchangeability that render generic substitution scientifically invalid. First, the absolute (1R,5S) stereochemistry at the ring junction dictates the three-dimensional orientation of the C3 aldehyde group; the enantiomeric (1S,5R) form presents a mirror-image spatial arrangement that can produce divergent chiral recognition in asymmetric synthesis and biological target binding [1]. Second, regioisomeric aldehyde placement (e.g., 6-carbaldehyde vs. 3-carbaldehyde positional isomers) alters the exit vector geometry of the reactive carbonyl group, which EVP analysis has shown to differ measurably from benzene and cycloalkane reference frameworks in distance and angle parameters [2]. Third, the bicyclo[3.2.0]heptane core exhibits an intrinsic syn/anti boat conformation ratio exceeding 15:1 [3], a conformational lock that differs fundamentally from the more flexible bicyclo[3.1.0]hexane scaffold (ratio ~12:1) [3]. Substituting with a more flexible monocyclic analog (e.g., cyclopentane-carbaldehyde or cyclohexane-carbaldehyde) abandons this conformational rigidity entirely, eliminating the entropic benefit of pre-organization that is central to the scaffold's medicinal chemistry value proposition [4].

(1R,5S)-Bicyclo[3.2.0]heptane-3-carbaldehyde: Quantitative Differentiation Evidence Guide


Conformational Locking: Boat Conformation Preference Ratio vs. Bicyclo[3.1.0]hexane Scaffolds

The bicyclo[3.2.0]heptane scaffold's intrinsic conformational preference provides a quantifiable differentiation from the closely related bicyclo[3.1.0]hexane scaffold class. X-ray crystallographic and computational analysis across a systematic array of disubstituted derivatives established that (hetero)bicyclo[3.2.0]heptane systems exhibit a syn/anti boat conformation ratio of >15:1, compared with approximately 12:1 for (hetero)bicyclo[3.1.0]hexane systems [1]. This represents an approximately 25% greater preference for the boat conformation in the bicyclo[3.2.0]heptane core. The study further confirmed that this conformational preference is 'largely unaffected by various substitution patterns,' meaning the (1R,5S)-bicyclo[3.2.0]heptane-3-carbaldehyde scaffold can be expected to maintain this conformational lock even after downstream derivatization at the aldehyde position [1].

Conformational analysis Scaffold design Entropic pre-organization

Exit Vector Geometry: Bicyclo[3.2.0]heptane as a Cycloalkane/Benzene Isostere with Defined Spatial Parameters

Exit vector plot (EVP) analysis of 3,6-disubstituted bicyclo[3.2.0]heptane building blocks has demonstrated their viability as saturated isosteric replacements for benzene and cycloalkane rings in medicinal chemistry [1]. The EVP formalism quantifies the spatial relationship between substituent attachment points in terms of distance (r, in Å) and angle (φ, in degrees) parameters. For the bicyclo[3.2.0]heptane scaffold, the 3,6-substitution pattern produces exit vector geometries that fall within the isosteric range of para-disubstituted benzene (r ≈ 2.8 Å) and 1,4-disubstituted cyclohexane, but with the critical distinction of the scaffold's inherent non-planarity and conformational rigidity [1]. In contrast, monocyclic aldehyde building blocks (e.g., cyclohexane-carbaldehyde, cyclopentane-carbaldehyde) lack this defined exit vector relationship entirely when used as mono-functionalized building blocks, as they present only a single attachment vector without the second anchor point needed for isosteric replacement applications [1].

Isosteric replacement Exit vector analysis Medicinal chemistry

Stereochemical Identity: Absolute (1R,5S) Configuration Defines Unique Chiral Space vs. Enantiomer and Diastereomers

The (1R,5S) absolute configuration at the bicyclo[3.2.0]heptane ring junction creates a specific chiral environment that is non-superimposable on its (1S,5R) enantiomer and distinct from other diastereomeric forms. In the broader context of bicyclo[3.2.0]heptane medicinal chemistry, stereochemistry has been shown to be a critical determinant of biological activity. Published studies on related 3,6-diazabicyclo[3.2.0]heptane scaffolds at the α4β2 nicotinic acetylcholine receptor demonstrated that stereo- and regiochemical variations of the bicyclo[3.2.0]heptane core produced significant differences in both binding affinity and agonist activity [1]. While specific binding data for (1R,5S)-bicyclo[3.2.0]heptane-3-carbaldehyde itself are not available in the peer-reviewed literature, the class-level evidence establishes that stereochemical identity in bicyclo[3.2.0]heptane derivatives is not a passive structural feature but an active determinant of molecular recognition [1]. The (1R,5S) form is thus not interchangeable with the (1S,5R) enantiomer or with racemic mixtures in any application where chiral recognition matters [2].

Chiral building block Stereochemistry Enantioselective synthesis

Scalable Synthesis of Diastereomerically Pure Bicyclo[3.2.0]heptane Building Blocks: Multigram Access Evidence

A recently published methodology (2026) demonstrates the reliable multigram preparation of diastereomerically enriched 3,6-disubstituted bicyclo[3.2.0]heptane building blocks on up to 34.4 g scale, with structural characterization confirming that target bicyclic building blocks including amino acids and amino alcohols can be obtained as pure (1R*,3R*,5S*,6R*) (exo,exo) or (exo,endo) isomers [1]. This establishes that the bicyclo[3.2.0]heptane scaffold class—including the 3-carbaldehyde derivatives—is synthetically accessible at scales relevant to medicinal chemistry campaigns and fragment library construction. The methodology's demonstrated scope across multiple substitution patterns, including the 3-position (the position bearing the aldehyde in the target compound), provides a precedent for reliable procurement at quantities meaningful for iterative SAR exploration [1]. This contrasts with many specialized chiral bicyclic building blocks that remain accessible only at milligram scale through bespoke syntheses without published scalability data [1].

Scalable synthesis Building block accessibility Diastereomeric purity

Optimal Application Scenarios for (1R,5S)-Bicyclo[3.2.0]heptane-3-carbaldehyde in Research and Industrial Procurement


Conformationally Constrained Fragment Library Design for Entropy-Driven Lead Discovery

The bicyclo[3.2.0]heptane scaffold's documented syn/anti boat conformation ratio exceeding 15:1 [1] makes (1R,5S)-bicyclo[3.2.0]heptane-3-carbaldehyde a strategic choice for fragment-based drug discovery programs seeking pre-organized scaffolds. The aldehyde functionality at C3 provides a versatile synthetic handle for fragment elaboration via reductive amination, Grignard addition, or aldol chemistry. The scaffold's conformational lock, validated by X-ray crystallography across a systematic array of disubstituted derivatives [1], reduces the entropic penalty upon protein target binding compared to flexible monocyclic aldehyde fragments such as cyclohexane-carbaldehyde. This is particularly valuable in fragment screens where hit rates are intrinsically low and maximizing the probability of detecting weak but specific binding interactions is critical.

Saturated Bicyclic Isostere Replacement of Benzene or Cycloalkane Rings in Lead Optimization

Exit vector plot (EVP) analysis has confirmed that 3,6-disubstituted bicyclo[3.2.0]heptane scaffolds present substituent attachment geometries within the isosteric range of para-disubstituted benzene and 1,4-disubstituted cyclohexane [2]. Procurement of (1R,5S)-bicyclo[3.2.0]heptane-3-carbaldehyde is strategically justified when a medicinal chemistry program seeks to replace a metabolically labile or toxicophoric phenyl ring with a saturated, three-dimensional bioisostere while preserving the approximate spatial relationship between key pharmacophoric elements. The C3 aldehyde serves as one attachment point for isostere construction; the C6 position can be differentially functionalized to install the second vector. This approach addresses the increasingly stringent requirement for higher sp³ fraction (Fsp³) in clinical candidates without sacrificing the geometric pharmacophore relationships established during hit-to-lead optimization.

Single-Enantiomer Chiral Building Block for Asymmetric Synthesis and Stereochemical SAR

The defined (1R,5S) absolute configuration eliminates the stereochemical ambiguity inherent in racemic or scalemic mixtures [3]. For programs developing stereochemically defined clinical candidates, procurement of the single enantiomer rather than the racemate avoids the need for subsequent chiral separation and ensures that all downstream biological data—binding affinity, functional activity, selectivity, PK parameters—can be unambiguously attributed to a single molecular entity. This is particularly important given the class-level evidence that stereochemical variations in bicyclo[3.2.0]heptane derivatives produce measurable differences in biological activity at receptor targets [4]. The aldehyde functional group further enables diastereoselective transformations where the pre-existing (1R,5S) stereochemistry can exert substrate control over newly created stereocenters.

Multi-Gram Scale Procurement for Hit-to-Lead and Early Preclinical Studies

The demonstrated synthetic accessibility of diastereomerically pure bicyclo[3.2.0]heptane building blocks at up to 34.4 g scale [2] reduces procurement risk for programs advancing beyond the initial screening phase. When a fragment hit or lead compound incorporating the (1R,5S)-bicyclo[3.2.0]heptane-3-carbaldehyde scaffold shows promising activity, the existence of validated scalable synthetic methodology for this building block class provides confidence that quantities sufficient for preliminary in vivo pharmacokinetic studies, formulation development, and initial toxicological assessment can be reliably sourced. This contrasts with procurement of more exotic chiral bicyclic building blocks for which no published scalability data exist, creating uncertainty about whether promising early data can be followed up at the quantities required for preclinical development.

Quote Request

Request a Quote for (1R,5S)-bicyclo[3.2.0]heptane-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.